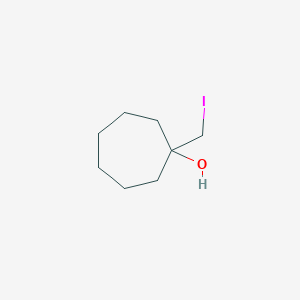

1-(Iodomethyl)cycloheptan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15IO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

1-(iodomethyl)cycloheptan-1-ol |

InChI |

InChI=1S/C8H15IO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7H2 |

InChI Key |

OMMLOWBIWVWZLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(CI)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodomethyl Cycloheptan 1 Ol and Analogous Structures

Direct Iodination Strategies on Cycloheptanol (B1583049) Scaffolds

Direct iodination methods aim to introduce an iodine atom onto the cycloheptanol structure in a single key step. These strategies often involve the activation of C-H bonds or the direct conversion of other functional groups under the influence of iodine-containing reagents.

Radical-Mediated Iodination Processes

Radical reactions provide a powerful means for the functionalization of otherwise unreactive C-H bonds. In the context of cycloalkanols, radical-mediated processes can be initiated to form carbon-centered radicals, which can then be trapped by an iodine source.

One prominent method involves the generation of an alkoxy radical from the tertiary alcohol. This can be achieved through various means, including photolysis or the use of hypervalent iodine reagents. For instance, a reaction employing a hypervalent iodine(III) reagent can facilitate the abstraction of a hydrogen atom to generate a carbon radical, which is subsequently iodinated by molecular iodine (I2). acs.org While direct C-H iodination at the methyl group adjacent to the tertiary alcohol is challenging, related radical processes on cycloalkanols have been documented. These reactions often proceed via a radical chain mechanism, where an initiator generates a radical species that propagates the reaction. libretexts.org For example, tributyltin hydride can be used to initiate dehalogenation, illustrating the formation of carbon radicals that participate in chain processes. libretexts.org

Another approach involves the ring opening of cycloalkanols through the β-scission of alkoxy radicals, which can lead to remotely halogenated ketones. organic-chemistry.org This highlights the diverse reactivity of radical intermediates derived from cycloalkanol scaffolds.

Selective Functionalization via Iodine-Containing Reagents

Selective iodination can be achieved using specific iodine-containing reagents that offer mild reaction conditions and high functional group tolerance. calibrechem.com N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodinations. organic-chemistry.org It operates under gentle conditions, which helps to prevent damage to sensitive functional groups that might be present in the molecule. calibrechem.com The reactivity of NIS can be enhanced with catalytic amounts of acids like trifluoroacetic acid. organic-chemistry.org

While direct iodination of the methyl group in a tertiary alcohol like 1-(hydroxymethyl)cycloheptanol is not a standard transformation, NIS is effective in various other iodination reactions, such as the iodination of aromatic rings, unsaturated systems, and propargylic alcohols. calibrechem.comorganic-chemistry.org For the direct conversion of alcohols to iodides, systems like triphenylphosphine/iodine are often employed, which are particularly effective for primary and secondary alcohols. researchgate.net

Indirect Synthetic Pathways for Iodomethyl Group Introduction

Indirect methods involve the synthesis of a precursor molecule which is then converted to the final iodomethyl compound. These multi-step sequences often provide greater control and are more commonly employed for accessing structures like 1-(Iodomethyl)cycloheptan-1-ol.

Conversion from Related Halogenated Precursors (e.g., Bromomethyl, Chloromethyl)

A highly effective and common strategy for synthesizing alkyl iodides is through the conversion of the corresponding alkyl chlorides or bromides. This halogen exchange, known as the Finkelstein reaction, is a cornerstone of halide synthesis. wikipedia.org The reaction typically involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in dry acetone.

The success of the Finkelstein reaction is driven by Le Chatelier's principle. While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of the solution. wikipedia.org This precipitation removes the salt byproduct from the equilibrium, driving the reaction to completion. wikipedia.org This method works exceptionally well for primary halides. lscollege.ac.in Therefore, the synthesis of this compound can be readily achieved from a precursor such as 1-(chloromethyl)cycloheptan-1-ol or 1-(bromomethyl)cycloheptan-1-ol (B6146237).

| Precursor | Reagent | Solvent | Product | Driving Force |

| Alkyl Chloride | NaI | Acetone | Alkyl Iodide | Precipitation of NaCl |

| Alkyl Bromide | NaI | Acetone | Alkyl Iodide | Precipitation of NaBr |

Nucleophilic Substitution Reactions with Iodide Sources

The Finkelstein reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. iitk.ac.in In this mechanism, the iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom bearing the leaving group (chloride or bromide) and displacing it in a single, concerted step. iitk.ac.in This process is highly efficient for primary alkyl halides. organic-chemistry.org

Beyond alkyl halides, other leaving groups can also be displaced by an iodide nucleophile. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups because their corresponding anions are highly stabilized by resonance. masterorganicchemistry.com Alcohols can be converted into tosylates or mesylates without affecting the stereochemistry at the carbon center. masterorganicchemistry.com The resulting sulfonate ester is then readily substituted by iodide in an SN2 reaction. ucalgary.cavanderbilt.edu This two-step sequence—conversion of an alcohol to a sulfonate ester followed by substitution with iodide—is a powerful method for the synthesis of alkyl iodides from alcohols. lscollege.ac.in

Relative Reactivity of Leaving Groups in SN2 Reactions:

I⁻ > Br⁻ > Cl⁻

Sulfonates (e.g., OTs, OMs) are generally better leaving groups than halides. vanderbilt.edu

Functional Group Interconversions on Cycloheptane (B1346806) Derivatives

Functional group interconversion (FGI) is a broad strategy in organic synthesis that involves converting one functional group into another. ic.ac.uk The synthesis of this compound can be viewed through the lens of FGI, where a more readily available functional group is transformed into the desired iodomethyl group.

A common precursor for this transformation would be 1-(hydroxymethyl)cycloheptan-1-ol. The primary hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by iodide as described previously. fiveable.me This conversion of an alcohol to an alkyl iodide is a fundamental FGI. fiveable.me

Other potential interconversions could start from a carboxylic acid derivative attached to the cycloheptanol ring. For example, a cycloheptane ring bearing a carboxylic acid could potentially undergo a series of reactions, including reduction to the primary alcohol, followed by conversion to the iodide. These multi-step sequences are central to designing synthetic routes for complex molecules from simpler starting materials. fiveable.mesolubilityofthings.com

Advanced Synthetic Techniques and Optimization

The synthesis of complex molecules like this compound benefits significantly from advanced methodologies that allow for precise control over reaction conditions and outcomes. These techniques are crucial for optimizing yield, purity, and selectivity while often improving the safety and environmental profile of the chemical process.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering substantial advantages over conventional batch processing. nih.gov This is particularly true for halogenation reactions, which can be exothermic and may suffer from poor selectivity in batch setups due to inefficient mixing. rsc.orgru.nl

In continuous flow synthesis, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. amt.uk This setup provides superior control over parameters like temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors, especially microreactors, allows for highly efficient heat transfer, mitigating the risks associated with exothermic iodination reactions. Furthermore, the enhanced mixing capabilities of flow systems can significantly improve reaction selectivity. For instance, in the iodination of aromatic compounds, flow conditions have been shown to favor the formation of the mono-iodinated product over the di-iodinated byproduct, a common issue in batch reactions. rsc.orgru.nl

Reactor Design: The choice of reactor is critical for a successful continuous flow process. Common types include:

Tubular or Plug Flow Reactors (PFRs): These are often simple coiled tubes where reagents flow as a 'plug'. They are suitable for many homogeneous reactions.

Continuous Stirred Tank Reactors (CSTRs): These involve an agitated vessel for continuous feeding and discharge, making them suitable for reactions involving solids or multiple liquid phases.

Packed-Bed Reactors: These reactors contain a solid material, such as a catalyst or a scavenger resin, through which the reaction mixture flows. This is useful for heterogeneous catalysis or in-line purification.

The integration of these technologies allows for safer, more efficient, and scalable production of iodinated intermediates. rsc.orgrsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-to-volume ratio | Enhanced safety and control |

| Mixing | Often inefficient, leading to side products | Highly efficient and rapid | Improved yield and selectivity rsc.orgru.nl |

| Scalability | Challenging, requires re-optimization | Straightforward, by running longer or in parallel | Faster process development |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Minimized risk |

Electrochemical synthesis offers a green and sustainable alternative for the preparation of iodinated compounds by replacing conventional chemical oxidants with traceless electrons. researchgate.netnih.govnih.gov This approach is particularly valuable for generating highly reactive iodinating agents in situ, thereby avoiding the handling and storage of hazardous or unstable reagents. researchgate.net

The core principle involves the anodic oxidation of a stable and inexpensive iodine source, typically an iodide salt (e.g., NaI or KI), to generate a more electrophilic species capable of iodinating an organic substrate. nih.gov Depending on the reaction conditions (potential, solvent, electrode material), different iodinating agents can be formed. For example, the oxidation of iodide in an aqueous solution can produce molecular iodine (I₂) or hypoiodous acid (HIO). nih.gov

A significant area of advancement is the electrochemical generation of hypervalent iodine compounds. nih.govfrontiersin.org These species, particularly iodine(III) compounds, are powerful reagents for a variety of oxidative transformations. researchgate.net Electrochemistry allows for their efficient synthesis via anodic oxidation of iodine(I) precursors, such as iodoarenes. nih.govfrontiersin.org The electrogenerated hypervalent iodine reagent can then act as a mediator in the reaction, enabling transformations that would otherwise require stoichiometric amounts of chemical oxidants. researchgate.net The use of flow electrochemical reactors further enhances these processes by improving mass transfer and allowing for the safe, continuous generation and use of these reactive intermediates. rsc.orgvapourtec.combeilstein-journals.org

| Electrochemical Method | Iodine Source/Precursor | Generated Iodinating Species | Key Advantages |

|---|---|---|---|

| Direct Oxidation of Iodide | Iodide salts (e.g., KI, NaI) | I₂, HIO, Iodonium ion (I⁺) | Uses inexpensive and stable sources; avoids chemical oxidants. nih.gov |

| Mediated Hypervalent Iodine Synthesis | Iodoarenes (e.g., Iodobenzene) | Aryl-I(III) species (e.g., ArI(OAc)₂) | Generates powerful and versatile oxidizing agents in situ. researchgate.netnih.gov |

| Flow Electrochemistry | Iodide salts or Iodoarenes | Various (I₂, I(III), etc.) | High efficiency, safety, and scalability; enables use of unstable intermediates. vapourtec.combeilstein-journals.org |

Achieving high levels of selectivity is a cornerstone of modern organic synthesis, ensuring that reactions proceed at the desired location (regioselectivity), on the intended functional group (chemoselectivity), and with the correct spatial arrangement (stereoselectivity).

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity is the ability to react with only one. The synthesis of this compound involves a primary iodide and a tertiary alcohol. A synthetic route must carefully orchestrate the introduction of these groups. For example, converting a precursor diol, (1-hydroxycycloheptyl)methanol, to the target compound requires a reagent that selectively iodinates the primary alcohol in the presence of the more sterically hindered tertiary alcohol. Reagents like the triphenylphosphine-iodine complex are often used for such transformations.

Regioselectivity: This refers to the control of where a reaction occurs on a molecule. The structure of this compound, with both the hydroxyl and iodomethyl groups attached to the same carbon (C1), dictates a high degree of regiocontrol in its synthesis. A common strategy to ensure this is to start with a precursor where this connectivity is already established, such as cycloheptanone (B156872). The reaction of cycloheptanone with an iodomethyl nucleophile (like that derived from diiodomethane) would install both functionalities at the same carbon atom.

Stereoselectivity: While this compound itself is achiral, stereoselectivity is a critical consideration in the synthesis of analogous structures that may contain chiral centers. The synthesis of complex natural products, such as homotropane alkaloids, often relies on stereocontrolled reactions. mdpi.com Key strategies include the use of chiral auxiliaries (a chiral group temporarily attached to the substrate to direct the reaction), chiral catalysts (which create a chiral environment for the reaction), or substrate-controlled reactions where existing stereocenters in the molecule direct the stereochemical outcome of subsequent steps. For instance, the intramolecular Mannich cyclization, a key step in some alkaloid syntheses, can be catalyzed by chiral organocatalysts like L-proline to achieve high stereocontrol. mdpi.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. This is achieved by mentally cleaving bonds (disconnections) and identifying the corresponding synthetic steps.

For this compound, several logical retrosynthetic pathways can be envisioned.

Pathway A: Functional Group Interconversion (FGI)

The most direct disconnection involves breaking the carbon-iodine bond. This is a functional group interconversion.

Disconnection (C-I bond): The C-I bond is disconnected via a Functional Group Interconversion (FGI). This suggests that the iodine atom can be introduced in the final step of the synthesis.

Precursor: This leads to the precursor molecule (1-hydroxycycloheptyl)methanol , a diol.

Forward Reaction: The synthesis would involve the selective iodination of the primary alcohol of the diol. This is a well-established transformation that can be achieved using various reagents, such as triphenylphosphine and iodine (Appel reaction) or by using a system like cerium(III) chloride and sodium iodide. organic-chemistry.orgcmu.edu

Pathway B: Carbon-Carbon Bond Disconnection

A more fundamental approach is to disconnect the carbon-carbon bond between the cycloheptyl ring and the iodomethyl group.

Disconnection (C-C bond): Cleaving the C1-CH₂I bond reveals two synthons: a cycloheptanone electrophile and an iodomethyl anion nucleophile.

Precursors: The practical starting material for the electrophile is cycloheptanone . The synthetic equivalent for the iodomethyl anion could be a reagent like iodomethyl lithium or an iodomethyl Grignard reagent, which are often generated in situ. An alternative and related approach is the reaction of cycloheptanone with the Simmons-Smith reagent derived from diiodomethane (B129776) and a zinc-copper couple, which can lead to an epoxide intermediate that is subsequently opened by an iodide source.

Pathway C: Epoxide Ring-Opening

This pathway envisions the target molecule being formed from a spirocyclic epoxide.

Disconnection (C-O and C-I bonds): This disconnection points to a spiro-epoxide precursor.

Precursor: The precursor is 1-oxaspiro[2.6]nonane .

Forward Reaction: The synthesis would involve the ring-opening of the epoxide with a nucleophilic iodide source (e.g., NaI or MgI₂). The nucleophilic attack would occur at the less sterically hindered methylene carbon of the epoxide ring, yielding the desired this compound. The epoxide itself can be synthesized from cycloheptanone using reagents like trimethylsulfoxonium iodide (Corey-Chaykovsky reaction).

This analysis provides multiple viable routes to the target molecule, starting from the simple and readily available precursor, cycloheptanone.

Mechanistic Investigations of Reactions Involving 1 Iodomethyl Cycloheptan 1 Ol

Nucleophilic Substitution Reactions at the Iodomethyl Carbon

The primary locus of reactivity in 1-(Iodomethyl)cycloheptan-1-ol for nucleophilic substitution is the electrophilic carbon atom bonded to the iodine. The iodine atom is an excellent leaving group due to its large size and the stability of the resulting iodide anion, which facilitates the cleavage of the carbon-iodine bond. However, the structure of the substrate dictates that both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms face significant hurdles, leading to a complex interplay of reaction kinetics and pathways.

SN1 Reaction Mechanisms: Carbocation Formation and Rearrangements

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is characterized by a multi-step process where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org For this compound, the departure of the iodide ion would initially generate a primary carbocation. Primary carbocations are notoriously unstable due to the lack of stabilizing alkyl groups. chemistrysteps.comlibretexts.org

Consequently, a direct SN1 reaction at the primary center is highly unfavorable. However, the formation of this transient primary carbocation can be followed by a rapid and irreversible rearrangement to a more stable carbocation. lumenlearning.comlibretexts.org In the case of the 1-(hydroxymethyl)cycloheptyl cation, a Wagner-Meerwein rearrangement is anticipated. This involves an alkyl shift, specifically a ring expansion, where a carbon-carbon bond from the adjacent tertiary center of the cycloheptane (B1346806) ring migrates to the primary cationic center. This process alleviates the instability of the primary carbocation by forming a more stable tertiary carbocation and expanding the seven-membered ring to an eight-membered ring. masterorganicchemistry.commasterorganicchemistry.com This rearranged carbocation then readily reacts with a nucleophile to yield the final substitution product. Such rearrangements are a common feature in reactions that proceed through carbocation intermediates. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

The choice of solvent is critical in directing the reaction pathway, particularly for SN1 mechanisms. Polar protic solvents, such as water, methanol (B129727), and ethanol, are essential for facilitating SN1 reactions. libretexts.orgyoutube.com Their high dielectric constants help to stabilize the separated charges of the carbocation and the leaving group in the transition state, lowering the activation energy for the initial ionization step. spcmc.ac.inqorganica.es Furthermore, their ability to form hydrogen bonds allows them to effectively solvate both the iodide leaving group and the carbocation intermediate, further stabilizing these species. quora.com In a process known as solvolysis, the solvent molecule itself can act as the nucleophile. spcmc.ac.inlibretexts.org For this compound, solvolysis in a polar protic solvent like methanol would favor the SN1 pathway, promoting ionization and subsequent rearrangement. Conversely, polar aprotic solvents (e.g., acetone, DMSO) are less effective at stabilizing carbocations and would disfavor the SN1 mechanism. libretexts.orglibretexts.org

| Solvent | Type | Dielectric Constant (ε) | Relative Rate of SN1 Reaction | Rationale |

|---|---|---|---|---|

| Water (H₂O) | Polar Protic | 80.1 | Very High | Excellent at stabilizing carbocation and leaving group through high polarity and H-bonding. quora.com |

| Methanol (CH₃OH) | Polar Protic | 32.7 | High | Good at stabilizing ionic intermediates. youtube.com |

| Ethanol (C₂H₅OH) | Polar Protic | 24.6 | Moderate | Moderately polar, effectively promotes ionization. spcmc.ac.in |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | Low | Cannot effectively solvate the leaving group anion; disfavors carbocation formation. libretexts.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Low | High dielectric constant but cannot stabilize anions well, thus hindering leaving group departure. libretexts.orglibretexts.org |

The stereochemical outcome of an SN1 reaction is determined by the geometry of the carbocation intermediate. Carbocations are sp²-hybridized and possess a trigonal planar geometry. libretexts.orglibretexts.org This planar structure allows the incoming nucleophile to attack from either face of the empty p-orbital with nearly equal probability. masterorganicchemistry.com If the reaction creates a new chiral center, this typically results in the formation of a racemic mixture of both possible enantiomers. chemistrysteps.comlibretexts.org

The starting material, this compound, is achiral. However, the rearranged product formed after the ring expansion and nucleophilic attack on the tertiary carbocation could be chiral. Because the nucleophile can attack the planar tertiary carbocation from either the top or bottom face, a 50:50 mixture of the two enantiomers is expected, leading to a racemic product. libretexts.orgmasterorganicchemistry.com It is sometimes observed that a slight excess of the inversion product is formed due to the formation of an "ion pair," where the leaving group temporarily shields one face of the carbocation from nucleophilic attack. libretexts.org

SN2 Reaction Mechanisms: Concerted Displacement and Inversion of Configuration

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction proceeds through a five-coordinate transition state, and the rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.comyoutube.com A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often likened to an umbrella flipping inside out in the wind. masterorganicchemistry.comyoutube.com

The rate of an SN2 reaction is exquisitely sensitive to steric hindrance at the reaction center. libretexts.orgyoutube.com The nucleophile must approach the electrophilic carbon from the side opposite the leaving group (a "backside attack"). masterorganicchemistry.com Bulky substituents on or near the reaction center can physically block this approach, dramatically slowing or even preventing the reaction. nih.govnih.gov

For this compound, the iodomethyl group is attached to a tertiary carbon atom within the cycloheptane ring. This arrangement is analogous to a neopentyl halide. Neopentyl-type substrates are known to be extremely unreactive in SN2 reactions due to severe steric hindrance. youtube.com The bulky cycloheptyl group effectively shields the backside of the electrophilic carbon, making it very difficult for a nucleophile to approach. libretexts.org While the carbon-iodine bond is electronically polarized to favor nucleophilic attack, the overwhelming steric repulsion makes the SN2 transition state very high in energy. Therefore, the SN2 pathway for this compound is expected to be exceptionally slow. youtube.comchemistryhall.com

| Substrate Type | Example | Relative Rate | Reason |

|---|---|---|---|

| Methyl | CH₃-I | ~2,000,000 | Minimal steric hindrance. masterorganicchemistry.com |

| Primary | CH₃CH₂-I | ~130,000 | Slightly more hindered than methyl. masterorganicchemistry.com |

| Secondary | (CH₃)₂CH-I | ~1,000 | Significant steric hindrance. pbworks.com |

| Neopentyl-like | This compound | ~1 | Severe steric hindrance from the adjacent tertiary carbon prevents backside attack. youtube.com |

| Tertiary | (CH₃)₃C-I | ~0 | Backside attack is completely blocked. youtube.compbworks.com |

Elimination Reactions from the Cycloheptane Ring System

Elimination reactions are crucial for the synthesis of unsaturated compounds, such as alkenes, by removing atoms or groups from adjacent carbons. byjus.com In the context of this compound, the primary focus of dehydrohalogenation is the elimination of hydrogen iodide (HI) to form a carbon-carbon double bond. These reactions can proceed through different mechanisms, primarily the E1 (unimolecular) and E2 (bimolecular) pathways, which often compete with substitution reactions. byjus.com

The E1, or unimolecular elimination, reaction proceeds in a two-step mechanism. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org The second step involves the abstraction of a proton from a carbon adjacent to the carbocation by a weak base, leading to the formation of a π-bond. libretexts.org

For this compound, the leaving group is the iodide ion. The departure of the iodide from the primary carbon of the iodomethyl group would initially form a primary carbocation. Primary carbocations are highly unstable and their formation is generally not favored in E1 reactions, which typically proceed through more stable secondary or tertiary carbocations. libretexts.orgiitk.ac.in

However, the initially formed primary carbocation can undergo a rapid 1,2-hydride or alkyl shift to form a more stable carbocation. In this specific structure, a rearrangement would likely occur to form a significantly more stable tertiary carbocation on the cycloheptane ring. This rearranged carbocation is the key intermediate from which the elimination proceeds. E1 reactions are generally favored under neutral or weakly basic conditions, using polar protic solvents like water or alcohols, which can stabilize the carbocation intermediate. iitk.ac.inreddit.com Increasing reaction temperature also tends to favor E1 over the competing SN1 reaction. libretexts.org

When an elimination reaction can produce more than one constitutional isomer of an alkene, the regioselectivity is often predicted by Zaitsev's rule. libretexts.org This rule, formulated by Alexander Zaitsev, states that the major product of an elimination reaction is typically the more stable, more highly substituted alkene. masterorganicchemistry.compressbooks.pub The stability of alkenes increases with the number of alkyl substituents on the double-bond carbons. chadsprep.com

In the case of the tertiary carbocation intermediate formed from this compound (after rearrangement), deprotonation can occur from two distinct positions: the adjacent carbons within the cycloheptane ring (C2/C7) or the now exocyclic methyl group.

Zaitsev Pathway: Removal of a proton from C2 or C7 of the cycloheptane ring results in a trisubstituted double bond within the ring, yielding 1-methylcyclohept-1-en-1-ol. This is the more stable and thus the predicted major product according to Zaitsev's rule. chadsprep.comfiveable.me

Hofmann Pathway: Removal of a proton from the exocyclic methyl group leads to a disubstituted exocyclic double bond, forming 1-(methylene)cycloheptan-1-ol. This is the less substituted, or Hofmann, product.

The E1 reaction, proceeding through a carbocation intermediate, almost always yields the Zaitsev product as the major isomer because the transition state leading to the more stable alkene is lower in energy. masterorganicchemistry.comchadsprep.com

Table 1: Potential E1 Elimination Products and Regioselectivity

| Pathway | Product Name | Alkene Substitution | Classification |

|---|---|---|---|

| Zaitsev | 1-methylcyclohept-1-en-1-ol | Trisubstituted | Major Product |

The E2, or bimolecular elimination, reaction occurs in a single, concerted step. byjus.compressbooks.pub In this mechanism, a strong base abstracts a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. byjus.com The reaction rate is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. byjus.com E2 reactions are favored by the use of strong, often sterically hindered bases, such as alkoxides (e.g., potassium tert-butoxide). reddit.com

For this compound, a strong base would abstract a proton from the only β-carbon, which is the tertiary C1 of the ring. This would lead directly to the formation of 1-(methylene)cycloheptan-1-ol without the possibility of rearrangement or the formation of a Zaitsev product.

A defining feature of the E2 mechanism is its strict stereoelectronic requirement. The reaction proceeds most efficiently when the β-hydrogen and the leaving group are oriented in an anti-periplanar conformation, meaning they are in the same plane with a dihedral angle of 180°. ucalgary.cachemistrysteps.commasterorganicchemistry.com This specific alignment allows for optimal overlap of the developing p-orbitals to form the new π-bond as the C-H and C-X σ-bonds break. ucalgary.ca

In cyclic systems, this requirement dictates that both the hydrogen and the leaving group must typically occupy axial positions for the reaction to occur. masterorganicchemistry.comfiveable.me While cycloheptane is more conformationally flexible than cyclohexane (B81311), achieving the necessary anti-periplanar geometry is still a critical factor influencing the reaction rate. If the required conformation is energetically unfavorable, the E2 reaction rate will be significantly reduced. ucalgary.ca In situations involving rigid cyclic structures, if an anti-periplanar arrangement is impossible, a syn-periplanar elimination (0° dihedral angle) can sometimes occur, though it is generally less favorable. ucalgary.ca

Substitution and elimination reactions are often in direct competition. byjus.com Predicting the major pathway requires an analysis of several factors, including the substrate structure, the nature of the nucleophile/base, the solvent, and the temperature. lumenlearning.com

The substrate, this compound, is a primary alkyl iodide.

SN1/E1 Competition : These two mechanisms are difficult to separate as they proceed through the same carbocation intermediate. iitk.ac.inpressbooks.pub For tertiary substrates, or those that can rearrange to a tertiary carbocation, this pathway is significant in the presence of a weak nucleophile/base. libretexts.orgmasterorganicchemistry.com Higher temperatures favor E1 elimination due to a greater increase in entropy. lumenlearning.com

SN2/E2 Competition : This competition is largely decided by the reagent. Primary halides typically favor SN2 reactions with good nucleophiles. reddit.com However, if a strong, sterically hindered base (like KOtBu) is used, E2 elimination can become the dominant pathway even for primary halides. reddit.com If the reagent is a strong base and also a good nucleophile (like hydroxide (B78521) or ethoxide), a mixture of SN2 and E2 products is often obtained. reddit.com

Table 2: Factors Influencing Elimination vs. Substitution Pathways

| Factor | Favors SN1/E1 | Favors SN2/E2 |

|---|---|---|

| Substrate | 3° > 2° (or rearranges to 3°/2°) | Methyl > 1° > 2° |

| Reagent | Weak nucleophile / Weak base (e.g., H₂O, ROH) | Strong nucleophile / Strong base (e.g., ⁻OH, ⁻OR) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Temperature | High temperature favors E1 over SN1 | Low temperature favors substitution over elimination |

E2 Elimination Mechanisms: Concerted Proton Abstraction and Leaving Group Departure

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl (-OH) group in this compound represents a second reactive center within the molecule. The C-O and O-H bonds are polarized due to oxygen's high electronegativity, making the oxygen electron-rich and the attached carbon and hydrogen electrophilic. msu.edu

The hydroxyl group itself is a very poor leaving group. For it to participate in substitution or elimination reactions, it must first be converted into a good leaving group. A common method is protonation by a strong acid. This converts the -OH group into a good leaving group, water (H₂O). msu.edu

Following protonation and the departure of water, a stable tertiary carbocation forms at the C1 position of the cycloheptane ring. This carbocation can then undergo:

E1 Elimination: A base can abstract a proton from an adjacent carbon (C2, C7, or the carbon of the iodomethyl group) to form an alkene.

SN1 Substitution: A nucleophile present in the solution can attack the carbocation, leading to a substitution product.

Tertiary alcohols are generally prone to SN1 and E1 pathways due to the stability of the tertiary carbocation intermediate. msu.edu Alternatively, the hydroxyl group can be converted to other excellent leaving groups, such as a tosylate, by reacting it with tosyl chloride. This allows for subsequent substitution or elimination reactions under a wider range of conditions, including those that favor SN2 or E2 mechanisms. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-methylcyclohept-1-en-1-ol |

| 1-(methylene)cycloheptan-1-ol |

| Potassium tert-butoxide |

| Tosyl chloride |

| Water |

| Ethanol |

| Acetone |

Acid-Catalyzed Dehydration to Cycloheptene (B1346976) Derivatives

The acid-catalyzed dehydration of this compound proceeds through a carbocation intermediate, leading to the formation of various cycloheptene derivatives. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a tertiary carbocation. This carbocation can then undergo one of two primary pathways:

Elimination: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. This can result in the formation of (iodomethyl)cycloheptene or cycloheptylidenemethanol.

Rearrangement: The carbocation may undergo rearrangement to a more stable form, although in this case, the tertiary carbocation is already relatively stable.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the steric hindrance around the cycloheptane ring can influence the product distribution.

| Reactant | Reagent | Reaction Type | Key Intermediates | Potential Products |

|---|---|---|---|---|

| This compound | Acid Catalyst (e.g., H₂SO₄, H₃PO₄) | Dehydration | Tertiary Carbocation | 1-(Iodomethyl)cycloheptene, (Cycloheptylidene)iodomethane |

Esterification and Etherification Mechanisms

Esterification: The esterification of this compound, a tertiary alcohol, with a carboxylic acid is typically carried out under acidic conditions (Fischer esterification). The mechanism involves the protonation of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester. Due to the steric hindrance of the tertiary alcohol, the reaction rate may be slower compared to primary or secondary alcohols.

Etherification: Etherification can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally not suitable for tertiary alcohols due to competing elimination reactions. A more viable method involves the acid-catalyzed reaction of the alcohol with another alcohol, proceeding through an Sₙ1-like mechanism where the protonated alcohol leaves to form a carbocation, which is then attacked by the other alcohol molecule.

| Reaction Type | Reagents | Mechanism Highlights | Product |

|---|---|---|---|

| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Protonation of carboxylic acid, nucleophilic attack by alcohol, tetrahedral intermediate, elimination of water. | 1-(Iodomethyl)cycloheptyl ester |

| Etherification | Alcohol, Acid Catalyst | Protonation of alcohol, formation of carbocation, nucleophilic attack by second alcohol molecule. | 1-Alkoxy-1-(iodomethyl)cycloheptane |

Oxidation Pathways of Tertiary Alcohols

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. nih.gov Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh conditions and strong oxidizing agents. nih.gov

Under such forceful conditions, the reaction can proceed through oxidative cleavage of a C-C bond, leading to a mixture of products. For instance, using a strong oxidant like potassium permanganate (B83412) or chromic acid under vigorous conditions could potentially lead to the formation of a ketone with fewer carbon atoms and other degradation products.

More recently, photocatalytic methods on semiconductor surfaces like TiO₂ have shown promise for the oxidation of tertiary alcohols. nih.gov These reactions can proceed via unexpected pathways, such as disproportionation into an alkane and a ketone, involving C-C bond cleavage. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The presence of both a hydroxyl group and an iodine atom on adjacent carbons in this compound creates the potential for a variety of intramolecular reactions.

Participation of the Hydroxyl Group in Cyclization Reactions

The hydroxyl group can act as an internal nucleophile, participating in cyclization reactions. In the presence of a base, the alcohol can be deprotonated to form an alkoxide. This alkoxide can then displace the iodide via an intramolecular Sₙ2 reaction, leading to the formation of a strained three-membered oxirane ring (an epoxide). This type of reaction is a variation of the Williamson ether synthesis. The formation of a three-membered ring is kinetically favored over larger rings in many cases.

Potential for Ring Expansion or Contraction Reactions

Reactions involving carbocation intermediates, such as those formed during acid-catalyzed dehydration or Sₙ1-type substitutions, can potentially lead to ring expansion or contraction. wikipedia.orgetsu.edu In the case of the carbocation derived from this compound, a Wagner-Meerwein rearrangement could occur. etsu.edu This might involve the migration of a carbon-carbon bond from the cycloheptane ring to the carbocationic center. Such a rearrangement could theoretically lead to the formation of a more stable carbocation or relieve ring strain, potentially resulting in an eight-membered ring system, although ring expansion from a seven-membered ring is less common than from smaller, more strained rings. stackexchange.com Conversely, a ring contraction to a more stable substituted cyclohexane system is also a mechanistic possibility. wikipedia.orgstackexchange.com

Halogen Migration and Isomerization Mechanisms

Under certain conditions, typically involving radical or cationic intermediates, halogen migration can occur. For this compound, this could involve a 1,2-hydride shift followed by migration of the iodide to a different carbon atom, leading to an isomeric haloalcohol. However, given the stability of the initial tertiary carbocation, significant rearrangement via halogen migration is less likely compared to elimination or substitution reactions. Isomerization could also occur through the formation of a halonium ion intermediate, similar to what is observed in the halohydrin formation from alkenes, although this is less common starting from the haloalcohol itself. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodomethyl Cycloheptan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For 1-(Iodomethyl)cycloheptan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques would provide a definitive structural assignment.

¹H NMR Chemical Shifts and Coupling Constant Analysis for Proton Environments

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and iodo groups, as well as the geometry of the seven-membered ring.

The protons of the iodomethyl group (-CH₂I) are expected to appear as a singlet at approximately 3.2-3.4 ppm. This downfield shift is a direct consequence of the deshielding effect of the adjacent iodine atom. The hydroxyl proton (-OH) would likely present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically ranging from 1.5 to 4.0 ppm.

The twelve protons of the cycloheptane (B1346806) ring would manifest as a complex series of multiplets in the upfield region of the spectrum, estimated to be between 1.4 and 1.8 ppm. The overlapping nature of these signals necessitates the use of 2D NMR techniques for individual assignment. The analysis of coupling constants would be crucial in determining the dihedral angles between adjacent protons, offering insights into the ring's conformation.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH ₂I | 3.2 - 3.4 | s |

| -OH | 1.5 - 4.0 | br s |

| Cycloheptane Ring Protons | 1.4 - 1.8 | m |

Note: s = singlet, br s = broad singlet, m = multiplet. Chemical shifts are referenced to TMS.

¹³C NMR Chemical Shifts for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon of the iodomethyl group (C-I) is expected to be significantly shifted upfield to around 5-15 ppm due to the "heavy atom effect" of iodine. The quaternary carbon atom bonded to the hydroxyl group and the iodomethyl group (C-OH) would appear in the range of 70-80 ppm. The carbons of the cycloheptane ring are anticipated to resonate at approximately 22-45 ppm. The specific chemical shifts of the ring carbons would vary based on their position relative to the substituent-bearing carbon.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C -I | 5 - 15 |

| C -OH | 70 - 80 |

| Cycloheptane Ring Carbons | 22 - 45 |

Note: Chemical shifts are referenced to TMS.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Cross-peaks would be observed between adjacent protons in the cycloheptane ring, allowing for the tracing of the spin systems within the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton with its directly attached carbon atom. This would be instrumental in assigning the ¹³C signals of the cycloheptane ring based on the more resolved ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range ¹H-¹³C correlations (typically over two to three bonds). Key HMBC correlations would be expected between the protons of the iodomethyl group and the quaternary carbon (C-OH), as well as with the adjacent ring carbons. Similarly, the hydroxyl proton would show a correlation to the C-OH carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemical arrangement of the substituents and the preferred conformation of the cycloheptane ring. For instance, NOE correlations between the iodomethyl protons and specific protons on the cycloheptane ring would help define its orientation relative to the ring.

Dynamic NMR Studies for Conformational Exchange

The seven-membered ring of cycloheptane is known to be conformationally flexible, existing in a dynamic equilibrium between several low-energy conformations, such as the twist-chair and twist-boat. This conformational exchange can be studied using dynamic NMR spectroscopy. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the ring proton signals. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for the individual conformers. From the coalescence temperature and the line shape analysis, the energy barrier for the ring inversion process could be determined.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared spectroscopy is a rapid and effective method for the identification of key functional groups within a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region would be attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cycloheptane ring and the iodomethyl group.

C-O Stretch: A distinct peak in the 1000-1200 cm⁻¹ range would signify the stretching vibration of the tertiary C-O bond.

C-I Stretch: The stretching vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. researcherslinks.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -OH | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| C-O | Stretching | 1000 - 1200 | Medium |

| C-I | Stretching | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₁₅IO), the molecular weight is 268.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 268 would be expected, although it may be weak due to the facile fragmentation of tertiary alcohols and iodides. The most prominent fragmentation pathways would likely involve:

Loss of an iodine atom: A significant peak would be anticipated at m/z = 141, corresponding to the [M - I]⁺ fragment. This is due to the relatively weak C-I bond.

Loss of the iodomethyl radical: Cleavage of the C-C bond adjacent to the hydroxyl group would result in the loss of a ·CH₂I radical, leading to a fragment at m/z = 99.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would give rise to a peak at m/z = 250 ([M - H₂O]⁺).

Alpha-cleavage: Cleavage of the bonds to the quaternary carbon can lead to various fragments. For instance, cleavage of a C-C bond in the ring could initiate a series of ring-opening fragmentations.

The analysis of these characteristic fragment ions would provide unequivocal support for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in its solid state. This powerful technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. For this compound, this analysis would unequivocally establish the conformation of the seven-membered cycloheptyl ring and the spatial relationship between the hydroxyl and iodomethyl substituents.

The molecule this compound is chiral, with the C1 carbon atom serving as the stereocenter. X-ray crystallography is one of the few absolute methods for determining the configuration (R or S) of a chiral center. libretexts.org This is achieved by utilizing the anomalous dispersion effect of the heavy iodine atom. When the crystal is irradiated with X-rays of a suitable wavelength, the iodine atom's scattering factor becomes a complex number, leading to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). Analysis of these intensity differences allows for the unambiguous assignment of the absolute configuration. libretexts.org

Although a specific crystal structure for this compound has not been reported, a hypothetical table of crystallographic parameters is presented below to illustrate the type of data that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₈H₁₅IO |

| Formula Weight | 266.11 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ (for a resolved enantiomer) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.4-1.6 |

| Flack Parameter | ~0 (for correct absolute structure) |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to infrared (IR) spectroscopy. libretexts.org It relies on the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. For this compound, Raman spectroscopy would be particularly useful for identifying non-polar bonds and symmetric vibrations, which are often weak or silent in IR spectra.

The molecule has 3N-6 = 3(25)-6 = 69 normal vibrational modes. libretexts.org Key expected Raman signals would include:

C-I Stretch: The carbon-iodine bond is highly polarizable, making its stretching vibration a strong and characteristic signal in the low-frequency region of the Raman spectrum, typically expected around 400-600 cm⁻¹. Studies on various iodine-containing compounds confirm that vibrations involving iodine are readily observed with Raman spectroscopy. irdg.orgnrc.gov

Cycloheptane Ring Vibrations: The cycloheptyl ring will exhibit a series of complex vibrations, including ring breathing modes, puckering, and twisting motions. aip.orgacs.org These often appear as a group of sharp bands in the fingerprint region (800-1400 cm⁻¹).

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations would be observable, complementing the information from IR spectra.

C-H Stretches: Symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups will appear in the high-frequency region (2800-3000 cm⁻¹).

Expected Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 400-600 | ν(C-I) Stretch | Strong |

| 700-1200 | Cycloheptane Ring Breathing/Deformations | Medium-Strong |

| 1200-1480 | CH₂ Scissoring, Wagging, Twisting Modes libretexts.org | Medium-Weak |

| 2800-3000 | ν(C-H) Stretches | Strong |

| 3200-3600 | ν(O-H) Stretch (intermolecularly H-bonded in solid) | Weak-Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)

Given that this compound is a chiral molecule, chiroptical techniques are indispensable for characterizing its enantiomers. nih.gov These methods are only applicable if the compound has been resolved into its separate enantiomers or if an enantioselective synthesis has been performed, as the racemic mixture is optically inactive.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comlibretexts.org An enantiomer will absorb one type of circularly polarized light more strongly than the other, resulting in a CD spectrum with positive or negative bands (known as Cotton effects). The two enantiomers of this compound would be expected to produce mirror-image CD spectra. youtube.com The spectrum is highly sensitive to the molecule's conformation and the electronic environment of the chromophores. libretexts.org While the primary chromophore in this molecule (C-I, C-O) absorbs in the far-UV region, the CD spectrum provides a unique fingerprint for each enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information similar to a CD spectrum, as they are mathematically related through the Kronig-Kramers transforms. For this compound, each enantiomer would rotate plane-polarized light to an equal and opposite degree at any given wavelength.

The application of these techniques is crucial for confirming the enantiomeric purity of a sample and assigning the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations for a known (e.g., R) configuration. youtube.com

Theoretical and Computational Chemistry Studies of this compound

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the outlined sections and subsections as requested. The field of computational chemistry relies on published research for its data and findings, and in the case of this compound, such research is not present in the public domain.

While general principles of computational chemistry, including Density Functional Theory (DFT), ab initio methods, and reaction pathway mapping, are well-established and routinely applied to a wide variety of molecules, their specific application to this compound has not been documented. The generation of scientifically accurate and informative content for the requested outline is contingent on the existence of this primary research.

Should scholarly articles on the theoretical and computational aspects of this compound be published in the future, a detailed analysis as per the requested structure could be compiled.

Theoretical and Computational Chemistry Studies of 1 Iodomethyl Cycloheptan 1 Ol

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of 1-(iodomethyl)cycloheptan-1-ol at an atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the molecule's conformational landscape, its interactions with solvent molecules, and the influence of its environment on its structural dynamics.

The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms. acs.orgresearchgate.net An MD simulation of this compound would begin by constructing a starting geometry of the molecule. This initial structure would then be placed in a simulation box, typically filled with an explicit solvent like water, to mimic solution-phase conditions. The interactions between all atoms are defined by a force field, a set of parameters that describe the potential energy of the system.

Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is tracked. Analysis of this trajectory would reveal the preferential conformations of the cycloheptane ring and the orientation of the iodomethyl and hydroxyl substituents. Key findings from such a simulation would include:

Conformational Preferences: The simulation would quantify the relative populations of different conformers (e.g., twist-chair, boat-chair) and the energy barriers for interconversion between them. The presence of the bulky iodomethyl group and the hydroxyl group would likely influence the conformational equilibrium compared to unsubstituted cycloheptane. libretexts.org

Solvent Effects: By explicitly including solvent molecules, MD simulations can detail the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. nih.gov The solvation shell around the hydrophobic cycloalkyl backbone and the more polar iodomethyl group could also be characterized. researchgate.net

Intramolecular Interactions: The simulation would highlight any significant intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the iodine atom, which could stabilize certain conformations and influence the molecule's reactivity.

An illustrative data table summarizing potential findings from an MD simulation is presented below.

| Conformational State | Relative Population (%) | Key Dihedral Angle(s) (degrees) | Average H-bond Lifetime with Water (ps) |

| Twist-Chair 1 | 45 | C1-C2-C3-C4: -85, C4-C5-C6-C7: 55 | 2.5 |

| Twist-Chair 2 | 35 | C1-C2-C3-C4: 83, C4-C5-C6-C7: -58 | 2.8 |

| Boat-Chair | 15 | C1-C7-C6-C5: 70, C2-C3-C4-C5: -110 | 2.2 |

| Other | 5 | Variable | Variable |

Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For this compound, FMO analysis can provide critical insights into its behavior as both a nucleophile and an electrophile.

The reactivity of this compound is largely dictated by the presence of the hydroxyl group and the carbon-iodine bond. The oxygen atom of the hydroxyl group has lone pairs of electrons, making it a potential nucleophilic center. Conversely, the carbon atom attached to the iodine is electrophilic due to the polarizability of the C-I bond and the electron-withdrawing nature of iodine.

A computational chemistry software package could be used to calculate the molecular orbitals of this compound. The key outputs of this analysis would be the energies and the spatial distribution of the HOMO and LUMO.

HOMO: The HOMO is likely to be localized on the oxygen atom of the hydroxyl group and potentially the iodine atom, reflecting the locations of the most available electrons for donation in a nucleophilic attack. youtube.com The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO suggests a greater tendency to donate electrons.

LUMO: The LUMO is expected to be centered on the antibonding σ* orbital of the C-I bond. labex-cappa.fr This indicates that the carbon atom attached to the iodine is the most susceptible site for nucleophilic attack. A lower energy of the LUMO (ELUMO) signifies a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

FMO theory can be used to predict the outcome of reactions. For instance, in an intramolecular SN2 reaction to form a cyclic ether, the HOMO (localized on the deprotonated oxygen) would interact with the LUMO (localized on the C-I bond). The efficiency of this reaction would depend on the energy gap and the orbital overlap between the interacting centers.

Below is an illustrative table of FMO properties for this compound and a related compound for comparison.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Primary HOMO Localization | Primary LUMO Localization |

| This compound | -9.5 | -0.8 | 8.7 | Oxygen (n), Iodine (n) | σ* (C-I) |

| Cycloheptanol (B1583049) | -9.8 | 1.2 | 11.0 | Oxygen (n) | σ* (C-H) |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity Trends

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities, respectively. nih.govnih.gov For this compound, QSPR/QSAR models could be developed to predict properties like boiling point, solubility, or toxicity based on a set of calculated molecular descriptors.

To build a QSPR/QSAR model, a dataset of compounds with known properties or activities is required. For instance, a QSPR model for the boiling point of cyclic alcohols could be developed using a series of known cyclic alcohols. nih.gov The process involves:

Data Collection: Gathering a set of molecules with experimentally determined values for the property of interest (e.g., boiling point).

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Development: Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links a selection of descriptors to the property.

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

For this compound, a QSAR model could be particularly useful for predicting its potential toxicity. Given that it is a halogenated alcohol, a model could be built based on a dataset of similar compounds. europa.eu Descriptors in such a model might include the octanol-water partition coefficient (logP) as a measure of hydrophobicity, the energy of the LUMO to represent electrophilicity, and descriptors related to the size and shape of the molecule. nih.gov

An example of a hypothetical QSAR equation for predicting toxicity (e.g., as pLC50) could be:

pLC50 = 0.6 * logP - 0.2 * ELUMO + 1.5 * (Balaban_Index) + 2.1

An illustrative data table for a QSPR model predicting the boiling point of cyclic alcohols is shown below.

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Wiener Index | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |

| Cyclopentanol | 86.13 | 20.23 | 25 | 140.5 | 141.0 |

| Cyclohexanol | 100.16 | 20.23 | 36 | 161.2 | 161.1 |

| Cycloheptanol | 114.19 | 20.23 | 49 | 184.8 | 185.0 |

| This compound | 254.10 | 20.23 | (Calculated Value) | (Predicted Value) | (Unknown) |

Solvation Models in Computational Chemistry

The solvent plays a crucial role in many chemical processes, influencing reaction rates and equilibria. In computational chemistry, the effect of the solvent can be modeled using either explicit or implicit solvation models. wikipedia.org The choice of model depends on the desired balance between accuracy and computational cost.

Explicit Solvation Models: As described in the context of MD simulations, explicit models treat individual solvent molecules. This approach provides the most detailed picture of solute-solvent interactions, including specific hydrogen bonds and the detailed structure of the solvation shell. researchgate.net However, it is computationally very demanding due to the large number of atoms involved. For calculations of reaction pathways and transition states, using a small number of explicit solvent molecules in a quantum mechanical calculation can be a viable approach to capture specific interactions in the first solvation shell.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org The solute is placed in a cavity within this continuum. Implicit models are computationally much more efficient than explicit models and are widely used for calculating solvation free energies and for optimizing molecular geometries in solution. stackexchange.comarxiv.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

For this compound, an implicit solvation model would be suitable for initial geometry optimizations and for calculating the relative energies of different conformers in various solvents. To study a reaction mechanism in detail, such as the intramolecular cyclization, a hybrid approach might be most effective. This could involve optimizing the reactant, transition state, and product geometries using an implicit solvent model, and then refining the energies by including a few explicit solvent molecules in a higher-level quantum mechanical calculation to account for specific hydrogen bonding to the hydroxyl group.

An illustrative comparison of calculated solvation free energies using different models is provided in the table below.

| Solute | Solvent | Model Type | Calculated ΔGsolv (kcal/mol) |

| Cycloheptanol | Water | Implicit (SMD) | -5.2 |

| Cycloheptanol | Water | Explicit (MD with FEP) | -4.9 |

| This compound | Water | Implicit (SMD) | -3.8 |

| This compound | Octanol | Implicit (SMD) | -6.5 |

Applications of 1 Iodomethyl Cycloheptan 1 Ol in Advanced Organic Synthesis

Building Block for Complex Cycloheptane-Containing Structures

The inherent structure of 1-(Iodomethyl)cycloheptan-1-ol makes it an ideal starting material for the construction of more elaborate molecules incorporating the cycloheptane (B1346806) ring. The iodomethyl group serves as a versatile handle for the introduction of various substituents through nucleophilic substitution reactions. This allows for the attachment of a wide range of carbon and heteroatom nucleophiles, thereby expanding the molecular complexity.

For instance, the reaction of this compound with organocuprates or other organometallic reagents could lead to the formation of new carbon-carbon bonds, elongating the side chain and providing a foundation for the synthesis of natural product analogues. Similarly, reaction with amines, thiols, or alkoxides would yield functionalized cycloheptane derivatives with potential applications in medicinal chemistry and materials science.

Precursor in Annulation and Ring-Expansion Methodologies

The unique arrangement of the iodomethyl and hydroxyl groups in this compound provides a platform for intramolecular reactions, leading to the formation of new rings. Such annulation strategies are powerful tools for the construction of bicyclic and polycyclic systems. For example, under basic conditions, intramolecular cyclization could potentially occur, with the alkoxide formed from the tertiary alcohol displacing the iodide to form a spirocyclic ether.

Furthermore, the compound could be a precursor in ring-expansion reactions. Methodologies such as the Dowd-Beckwith reaction, which involves the ring expansion of cyclic ketones via alkoxy radicals, could potentially be adapted. researchgate.net While this typically applies to ketones, derivatization of the alcohol in this compound could open pathways to radical-mediated ring expansions, transforming the seven-membered ring into a larger carbocycle.

Stereoselective Synthesis of Chiral Cycloheptane Derivatives

The introduction of chirality into the cycloheptane framework is a critical step in the synthesis of many biologically active molecules. While this compound itself is achiral, its reactions can be guided by chiral catalysts or reagents to produce enantiomerically enriched products.

For example, the reduction of a ketone derived from the tertiary alcohol could be performed using a chiral reducing agent, leading to a chiral secondary alcohol. Subsequent reactions at the iodomethyl group could then proceed with retention or inversion of stereochemistry, depending on the chosen reaction conditions. Organocatalytic methods, which have proven effective in the asymmetric synthesis of various cyclic systems, could also be employed to control the stereochemical outcome of transformations involving this precursor. researchgate.net

Scaffold for Further Functionalization and Derivatization

In medicinal chemistry and drug discovery, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds for biological screening. nih.govnih.govrsc.orgmdpi.comresearchgate.net The cycloheptane ring of this compound provides a three-dimensional framework that can be systematically modified.

The tertiary alcohol can be derivatized to form esters, ethers, or other functional groups, while the iodomethyl group can be converted into a wide array of other functionalities. This dual reactivity allows for the creation of a diverse set of molecules with varying steric and electronic properties, which is highly desirable in the search for new therapeutic agents.

Role in Cascade, Domino, and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where a single event triggers a series of subsequent transformations to build complex molecules in a single operation. nih.gov The structure of this compound is well-suited for initiating such cascades.

Development of Novel Reagents and Catalysts Utilizing the Iodomethyl Functionality

The iodomethyl group is a key feature of this compound, and its reactivity can be harnessed for the development of new synthetic tools. For example, the compound could serve as a precursor for the synthesis of novel organocatalysts. The cycloheptane ring can provide a specific steric environment, and the functional groups can be modified to incorporate catalytic moieties. rsc.org

Furthermore, the iodine atom itself can participate in various chemical transformations. For example, it could be used to generate radical species for use in radical-mediated reactions or serve as a precursor for the formation of organoiodine(III) reagents, which are powerful oxidizing agents. The development of radical probes for measuring radical densities in various systems is another area where derivatives of this compound might find application. illinois.edu

Experimental Methodologies and Analytical Research Techniques for 1 Iodomethyl Cycloheptan 1 Ol Research

Reaction Condition Optimization and High-Throughput Experimentation

The synthesis of 1-(iodomethyl)cycloheptan-1-ol, likely proceeding through the nucleophilic attack of an iodomethyl organometallic reagent on cycloheptanone (B156872), requires careful optimization of reaction conditions to maximize yield and minimize byproducts. High-Throughput Experimentation (HTE) offers a powerful approach to rapidly screen a wide array of reaction parameters. researchgate.net

HTE involves the miniaturization and parallelization of experiments, allowing researchers to test numerous variables simultaneously. researchgate.net For the synthesis of this compound, a typical HTE workflow would involve a 96-well plate setup where variables such as solvent, temperature, reaction time, and the nature of the iodomethylating agent (e.g., generated from diiodomethane (B129776) and a metal like samarium(II) iodide or a Grignard reagent) are systematically varied.

Key Parameters for Optimization:

Solvent: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common for organometallic reactions. The influence of solvent polarity and coordinating ability on the reaction rate and selectivity would be a primary focus.

Temperature: The reaction temperature can significantly affect the stability of the organometallic reagent and the rate of reaction. A range of temperatures, from low temperatures (e.g., -78 °C) to ambient temperature, would be investigated.

Reactant Stoichiometry: The molar ratio of cycloheptanone to the iodomethylating reagent would be varied to find the optimal balance that maximizes conversion of the ketone without leading to excessive side reactions.

Catalyst/Additive: In some synthetic routes, additives or catalysts might be employed. HTE allows for the efficient screening of a library of potential candidates.

The results of HTE are typically analyzed using rapid techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the yield and purity of this compound in each well. This data-rich approach, often combined with design of experiments (DoE) software, allows for the rapid identification of optimal reaction conditions.

A hypothetical HTE screening for the synthesis of this compound is illustrated in the table below.

| Well | Solvent | Temperature (°C) | Equivalents of Reagent | Yield (%) |

|---|---|---|---|---|

| A1 | THF | -78 | 1.1 | 65 |

| A2 | THF | -40 | 1.1 | 78 |

| A3 | THF | 0 | 1.1 | 72 |

| B1 | Diethyl Ether | -78 | 1.1 | 55 |

| B2 | Diethyl Ether | -40 | 1.1 | 68 |

| B3 | Diethyl Ether | 0 | 1.1 | 62 |

| C1 | THF | -40 | 1.5 | 85 |

| C2 | THF | -40 | 2.0 | 82 (with byproducts) |

Purification and Isolation Techniques for Complex Reaction Mixtures

The crude product from the synthesis of this compound is likely to be a complex mixture containing unreacted starting materials, the desired product, and various byproducts. The purification of this tertiary alcohol requires robust separation techniques.

Common Purification Methods:

Liquid-Liquid Extraction: An initial workup typically involves quenching the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) followed by extraction of the organic components into a suitable solvent like diethyl ether or ethyl acetate. This step removes inorganic salts and highly polar impurities.

Column Chromatography: This is the most common method for purifying organic compounds. For this compound, silica (B1680970) gel would be the stationary phase. A gradient of non-polar to moderately polar solvents (e.g., hexane (B92381) and ethyl acetate) would be used as the mobile phase to separate the product from less polar byproducts and more polar impurities. Due to the potential for degradation of tertiary alcohols on acidic silica gel, triethylamine (B128534) may be added to the eluent to neutralize the stationary phase.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications or when compounds have very similar retention factors, prep-TLC can be an effective technique.

Crystallization: If this compound is a solid at room temperature, crystallization from a suitable solvent system could be an efficient final purification step.

The choice of purification method will depend on the scale of the reaction and the nature of the impurities. For instance, the separation of the target compound from unreacted cycloheptanone would be a key challenge to address during chromatographic purification.

In Situ Reaction Monitoring (e.g., IR, NMR, Mass Spectrometry)

To gain a deeper understanding of the reaction dynamics, in situ monitoring techniques are invaluable. These methods allow for the real-time tracking of reactant consumption, product formation, and the appearance of intermediates without disturbing the reaction. youtube.comspectroscopyonline.com

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring reactions involving changes in functional groups. researchgate.netmt.comjasco-global.com For the synthesis of this compound from cycloheptanone, an FTIR probe inserted into the reaction vessel would allow for the continuous monitoring of the disappearance of the ketone carbonyl stretch (around 1700 cm⁻¹) and the appearance of the alcohol O-H stretch (around 3400 cm⁻¹) of the product. This can provide precise information on reaction initiation, rate, and endpoint. researchgate.netmt.com